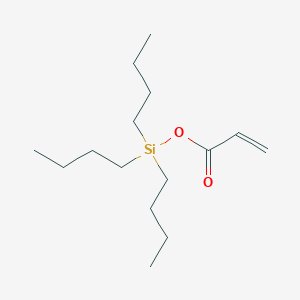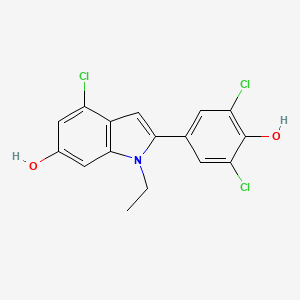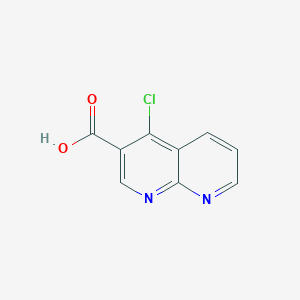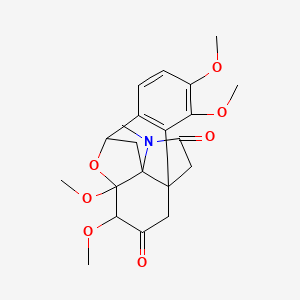![molecular formula C30H30N6O B12291033 6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5H-pyrimidin-4-one](/img/structure/B12291033.png)
6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-butyl-2-(2-phényléthyl)-5-[[4-[2-(2H-tétrazol-5-yl)phényl]phényl]méthyl]-5H-pyrimidin-4-one est un composé organique complexe avec une structure unique qui combine divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-butyl-2-(2-phényléthyl)-5-[[4-[2-(2H-tétrazol-5-yl)phényl]phényl]méthyl]-5H-pyrimidin-4-one implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. Le processus commence généralement par la préparation du noyau pyrimidin-4-one, suivie de l'introduction des groupes butyle, phényléthyle et tétrazolyle par diverses réactions de substitution. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé impliquerait probablement des réacteurs à grande échelle et des procédés à flux continu pour optimiser l'efficacité et l'extensibilité. L'utilisation de systèmes automatisés pour la surveillance et le contrôle des paramètres de réaction serait essentielle pour maintenir une qualité constante et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions
La 6-butyl-2-(2-phényléthyl)-5-[[4-[2-(2H-tétrazol-5-yl)phényl]phényl]méthyl]-5H-pyrimidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation d'oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des catalyseurs tels que le palladium sur carbone. Les conditions de réaction impliquent généralement des températures, des pressions et des solvants spécifiques pour faciliter les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
La 6-butyl-2-(2-phényléthyl)-5-[[4-[2-(2H-tétrazol-5-yl)phényl]phényl]méthyl]-5H-pyrimidin-4-one a une large gamme d'applications dans la recherche scientifique :
Chimie : Le composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés industriels.
Mécanisme d'action
Le mécanisme par lequel la 6-butyl-2-(2-phényléthyl)-5-[[4-[2-(2H-tétrazol-5-yl)phényl]phényl]méthyl]-5H-pyrimidin-4-one exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Celles-ci peuvent inclure la liaison à des enzymes ou à des récepteurs, la modulation de voies de signalisation et l'influence sur l'expression génique. Les cibles et les voies moléculaires exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which 6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5H-pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres dérivés de la pyrimidin-4-one avec différents substituants. Des exemples incluent:
- 6-butyl-2-(2-phényléthyl)-5-[[4-[2-(2H-tétrazol-5-yl)phényl]phényl]méthyl]-5H-pyrimidin-4-one
- 6-butyl-2-(2-phényléthyl)-5-[[4-[2-(2H-tétrazol-5-yl)phényl]phényl]méthyl]-5H-pyrimidin-4-one
Unicité
L'unicité de la 6-butyl-2-(2-phényléthyl)-5-[[4-[2-(2H-tétrazol-5-yl)phényl]phényl]méthyl]-5H-pyrimidin-4-one réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C30H30N6O |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5H-pyrimidin-4-one |
InChI |
InChI=1S/C30H30N6O/c1-2-3-13-27-26(30(37)32-28(31-27)19-16-21-9-5-4-6-10-21)20-22-14-17-23(18-15-22)24-11-7-8-12-25(24)29-33-35-36-34-29/h4-12,14-15,17-18,26H,2-3,13,16,19-20H2,1H3,(H,33,34,35,36) |
Clé InChI |
KRRKIJQUPRGQQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=NC(=O)C1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290955.png)
![4-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one](/img/structure/B12290960.png)




![Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12290996.png)






![[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B12291015.png)
